molecular formula C6H16BK B1588167 Potassium triethylborohydride solution CAS No. 22560-21-0

Potassium triethylborohydride solution

Cat. No. B1588167
CAS RN: 22560-21-0
M. Wt: 138.1 g/mol
InChI Key: MFRDRDKPANBWOI-UHFFFAOYSA-N
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Description

Potassium triethylborohydride solution, also known as Potassium hydrotriethylborate or Potassium triethylhydridoborate, is a reducing agent . It has a linear formula of KB(C2H5)3H, a CAS Number of 22560-21-0, and a molecular weight of 138.10 .


Molecular Structure Analysis

The molecular structure of Potassium triethylborohydride solution is represented by the SMILES string [K+].[H]B-(CC)CC . The InChI key is MFRDRDKPANBWOI-UHFFFAOYSA-N .


Chemical Reactions Analysis

Potassium triethylborohydride solution is used as a reducing agent in various applications. It is used in the synthesis of PtNi intermetallic nanoparticle catalysts with electrocatalytic activity and in the preparation of vanadium nanoparticles stabilized on activated carbon . It is also used in the preparation of lithium, sodium, and potassium boron monohydride complexes with tetramethylethylenediamine and pentamethyldiethylenetriamine .


Physical And Chemical Properties Analysis

Potassium triethylborohydride solution is a liquid with a density of 0.902 g/mL at 25 °C . It has a concentration of 1.0 M in THF .

Scientific Research Applications

1. Organic Synthesis and Stereochemistry

Potassium triethylborohydride is utilized in organic synthesis, particularly in the reduction of 2-alkyl-3-oxo amides to 3-hydroxy amides. This process exhibits excellent anti-diastereoselectivity, which is crucial for developing optically active anti-2-alkyl-3-hydroxy acids (Yoshio N Ito, T. Katsuki, M. Yamaguchi, 1985).

2. Chemical Exchange and Steric Effects

Potassium triethylborohydride demonstrates significant steric effects in chemical exchanges, as observed through NMR and IR spectroscopy. This includes its interaction with triethylborane in tetrahydrofuran, leading to the formation of a hydride bridged diborohydride ion and rapid exchange between diboron and monoboron species (Charles Brown, 1978).

3. Coordination Chemistry and Stability

In coordination chemistry, potassium triethylborohydride contributes to the unusual stability of coordinated triethylborohydride anions in alkaline-earth metal complexes. This is exemplified in the formation of the monomeric organocalcium complex [Ca(HBEt3){1,2,4-C5(SiMe3)3 H2}(thf)2], where the anion is coordinated in a multidentate fashion to the metal (M. J. Harvey, T. Hanusa, M. Pink, 2000).

4. Reduction of Disulfides to Thiols

Potassium triethylborohydride is also used for the reduction of disulfides to thiols. This reaction is particularly important in biological contexts where sulfur-sulfur bonds in disulfides play a crucial role (H. Brown, B. Nazer, J. Cha, 1984).

5. Environmental Applications

In environmental science, potassium triethylborohydride is involved in the study of CO2 capture with potassium carbonate solutions. This process highlights its potential in reducing CO2 emissions due to its high stability and absorption capacity (T. Borhani, A. Azarpour, V. Akbari, S. R. Alwi, Z. Manan, 2015).

6. Agricultural Research

In agricultural research, potassium plays a significant role in alleviating stress conditions in plants like wheat, as shown in studies involving water and osmotic stress. Potassium supplementation has been shown to enhance growth and activity of antioxidant enzymes under stress conditions, thereby improving plant resilience and productivity (M. A. Ahanger, R. Agarwal, 2017).

7. Calorimetry and Thermal Studies

Potassium compounds, including potassium triethylborohydride, are utilized in thermal studies and calorimetry. They are used in determining the energy equivalent of calorimeters and studying the enthalpy of solution of various substances (R. Montgomery, R. A. Melaugh, C. Lau, George H. Meier, Henry H. Chan, F. Rossini, 1977).

8. CO2 Capture and Flue Gas Treatment

In the context of environmental engineering, potassium compounds are considered for CO2 capture from flue gas. The selection of blended absorbents, including potassium derivatives, for CO2 solubility, corrosion, and absorption rate is a key area of research (Rouzbeh Ramezani, S. Mazinani, R. D. Felice, S. Darvishmanesh, B. Bruggen, 2017).

Safety And Hazards

Potassium triethylborohydride solution is highly flammable and reacts violently with water . It may form explosive peroxides . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .

properties

InChI

InChI=1S/C6H15B.K/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWZHFBULBZRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC)(CC)CC.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BK
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945210
Record name Potassium triethyl(hydrido)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium,triethylboranuide

CAS RN

22560-21-0
Record name Potassium triethyl(hydrido)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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